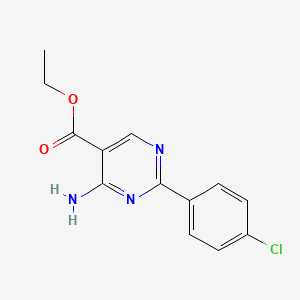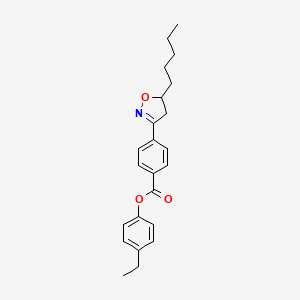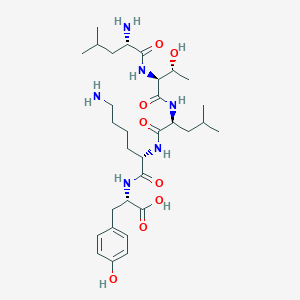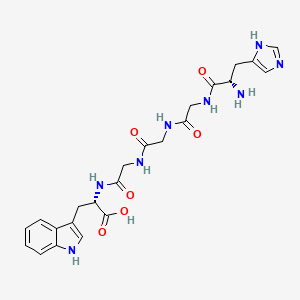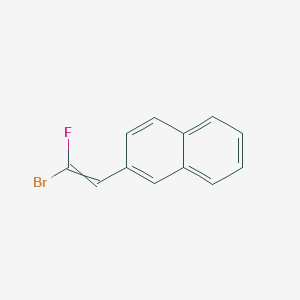
2-(2-Bromo-2-fluoroethenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-2-fluoroethenyl)naphthalene is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a bromo and fluoro substituent on the ethenyl group attached to the naphthalene ring. Naphthalene derivatives are known for their diverse applications in various fields, including organic synthesis, materials science, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-2-fluoroethenyl)naphthalene typically involves the bromination and fluorination of naphthalene derivatives. One common method is the bromination of naphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The resulting bromonaphthalene can then be subjected to fluorination using a fluorinating agent like hydrogen fluoride or a fluorine gas source .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are typically carried out in specialized reactors under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-2-fluoroethenyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the bromo or fluoro group is replaced by other substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where the bromo group is replaced by an aryl or alkyl group using palladium catalysts and boron reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, nitric acid, and sulfuric acid are commonly used under acidic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boron reagents, and bases like potassium carbonate are used under mild conditions.
Oxidation and Reduction: Potassium permanganate, chromium trioxide, and lithium aluminum hydride are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-Bromo-2-fluoroethenyl)naphthalene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and organic semiconductors.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the development of new drugs and therapeutic agents.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-2-fluoroethenyl)naphthalene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various substitution and coupling reactions. Its bromo and fluoro substituents enhance its reactivity and selectivity in these reactions. The compound’s interaction with biological targets can lead to the modulation of specific pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2-Bromonaphthalene: A similar compound with only a bromo substituent, used in organic synthesis and materials science.
2-Fluoronaphthalene: A similar compound with only a fluoro substituent, used in organic synthesis and biological studies.
2-(2-Chloro-2-fluoroethenyl)naphthalene: A compound with a chloro and fluoro substituent, used in similar applications.
Uniqueness
2-(2-Bromo-2-fluoroethenyl)naphthalene is unique due to the presence of both bromo and fluoro substituents, which enhance its reactivity and selectivity in various chemical reactions. This dual substitution pattern allows for a broader range of applications compared to its mono-substituted counterparts .
Properties
CAS No. |
808132-92-5 |
|---|---|
Molecular Formula |
C12H8BrF |
Molecular Weight |
251.09 g/mol |
IUPAC Name |
2-(2-bromo-2-fluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8BrF/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H |
InChI Key |
GNOAVGPFXABJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


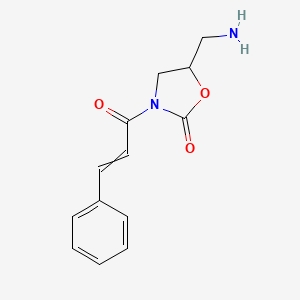
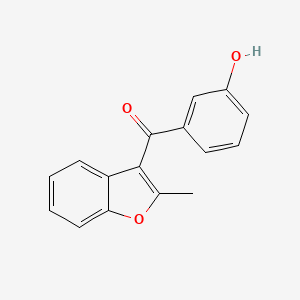

![1-{4-[(Methanesulfonyl)amino]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B14218439.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
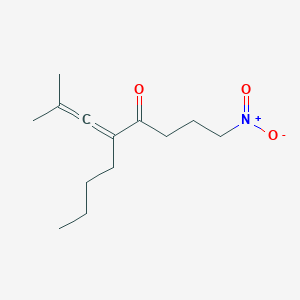
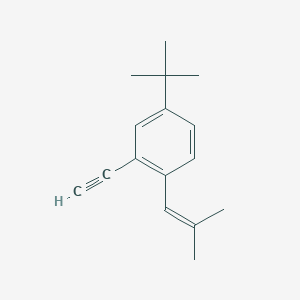
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)

